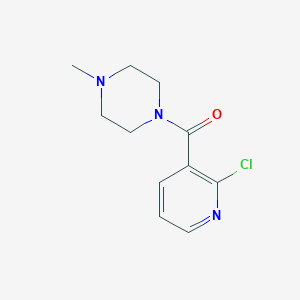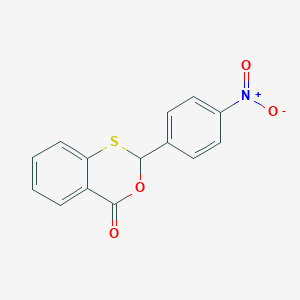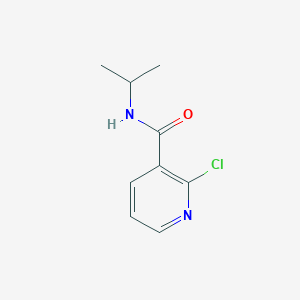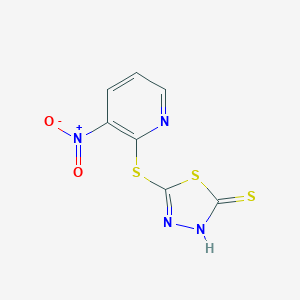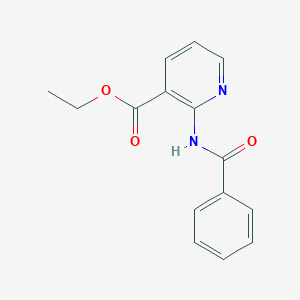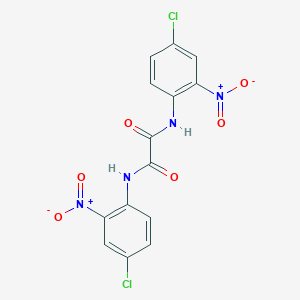![molecular formula C14H10N2O6 B186415 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone CAS No. 32101-51-2](/img/structure/B186415.png)
1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone, also known as DNPE, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. DNPE is a yellow crystalline powder that is soluble in organic solvents like acetone and ethanol. It has a molecular weight of 311.23 g/mol and a melting point of 108-110 °C. DNPE is widely used in scientific research for its potential applications in various fields.
作用机制
The mechanism of action of 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone is not fully understood, but it is believed to act as a reactive oxygen species (ROS) scavenger. 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone has been shown to inhibit the production of ROS in cells, which can lead to oxidative stress and cell damage. 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone has also been shown to inhibit the activity of enzymes like acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain.
生化和生理效应
1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone has been shown to have various biochemical and physiological effects on the body. It has been shown to have antioxidant properties, which can protect cells from oxidative stress and damage. 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone has been shown to have neuroprotective properties, which can protect neurons from damage and degeneration.
实验室实验的优点和局限性
1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone has several advantages for use in lab experiments. It is readily available, easy to synthesize, and has a high purity level. 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone is also stable under normal lab conditions and can be stored for long periods without degradation. However, 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone has some limitations for use in lab experiments. It is highly toxic and can cause skin irritation, respiratory problems, and other health issues. 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone also has limited solubility in water, which can make it difficult to use in aqueous solutions.
未来方向
There are several future directions for research on 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone. One area of research is the development of new drugs based on 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone for the treatment of various diseases. Another area of research is the study of the mechanism of action of 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone to better understand its effects on the body. Further research is also needed to determine the optimal conditions for the use of 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone in lab experiments and to develop safer methods of handling and using 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone.
合成方法
1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone can be synthesized using various methods, but the most commonly used method is the Friedel-Crafts acylation reaction. In this method, 2,4-Dinitrophenol is reacted with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction takes place at room temperature, and the product is obtained after purification using column chromatography.
科学研究应用
1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone has been extensively studied for its potential applications in various scientific fields. It has been used as a reagent in organic synthesis, as a fluorescent probe for the detection of metal ions, and as a ligand for the synthesis of metal complexes. 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone has also been used in the development of new drugs for the treatment of cancer, Alzheimer's disease, and other neurological disorders.
属性
CAS 编号 |
32101-51-2 |
|---|---|
产品名称 |
1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone |
分子式 |
C14H10N2O6 |
分子量 |
302.24 g/mol |
IUPAC 名称 |
1-[3-(2,4-dinitrophenoxy)phenyl]ethanone |
InChI |
InChI=1S/C14H10N2O6/c1-9(17)10-3-2-4-12(7-10)22-14-6-5-11(15(18)19)8-13(14)16(20)21/h2-8H,1H3 |
InChI 键 |
YILZHWDQPRZWAC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
CC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
其他 CAS 编号 |
32101-51-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



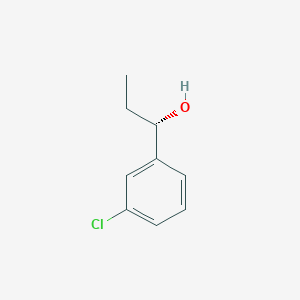
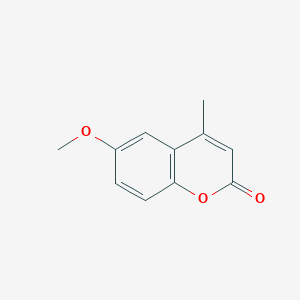
![11-Methyldibenzo[a,c]phenazine](/img/structure/B186336.png)
![2-[(3-Nitro-2-pyridinyl)amino]ethanol](/img/structure/B186337.png)


